1-Butyl-4,4-dimethyl-2-imidazolidinethione
Description
Properties
CAS No. |
64037-62-3 |
|---|---|
Molecular Formula |
C9H18N2S |
Molecular Weight |
186.32 g/mol |
IUPAC Name |
1-butyl-4,4-dimethylimidazolidine-2-thione |
InChI |
InChI=1S/C9H18N2S/c1-4-5-6-11-7-9(2,3)10-8(11)12/h4-7H2,1-3H3,(H,10,12) |
InChI Key |
YOASKFDRZFNNCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(NC1=S)(C)C |
Origin of Product |
United States |
Biological Activity
1-Butyl-4,4-dimethyl-2-imidazolidinethione, a compound belonging to the imidazolidinethione family, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a five-membered imidazolidine ring with a thione group, contributing to its unique chemical reactivity and biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazolidinethione derivatives. For instance, derivatives similar to this compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes, which is crucial in overcoming antibiotic resistance .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research indicates that similar imidazolidinethiones can induce apoptosis in cancer cells and inhibit tumor growth by modulating key signaling pathways such as NF-kB .
Case Study:
In a study involving HepG2 carcinoma cells, treatment with imidazolidinethione derivatives led to significant cell cycle arrest and reduced cell invasion capabilities. This suggests a promising avenue for developing new anticancer therapies based on these compounds .
Anti-inflammatory Effects
The anti-inflammatory properties of imidazolidinethiones have been explored in various models. These compounds may inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular systems, contributing to their therapeutic potential in inflammatory diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Cell Membrane Disruption: The thione group interacts with membrane lipids, leading to increased permeability and eventual cell lysis.
- Apoptosis Induction: Activation of intrinsic apoptotic pathways has been observed in cancer cells treated with imidazolidinethiones.
- Cytokine Modulation: These compounds can alter the expression levels of various cytokines involved in inflammation and immune response.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituent groups at the N1 and C4 positions. Notable examples include:
- 1-Isopropyl-4,4-dimethyl-2-imidazolidinethione: Synthesized via condensation of 2-amino-1-isopropylamino-2-methylpropane with carbon disulfide, yielding a crystalline solid (mp 192°C, 73% yield).
- 4,4-Dimethyl-2-imidazolidinethione (CAS 6086-42-6) : Lacks the N1-butyl group, resulting in lower molecular weight and altered solubility. This compound is commercially available as a pure solid .
- 1H-Imidazole, 4,5-dihydro-4,4-dimethyl-2-(methylthio) (CAS 55536-42-0) : Replaces the thione sulfur with a methylthio group, altering electron density and reactivity. This substitution reduces hydrogen-bonding capacity, affecting crystallization behavior .
Physical and Spectral Properties
Reactivity and Functional Differences
- Electrophilic Reactivity : The thione group in this compound participates in metal coordination and redox reactions, whereas the methylthio derivative (CAS 55536-42-0) shows reduced nucleophilicity due to sulfur alkylation .
- Catalytic Applications: In zirconocene-mediated epoxide ring-opening reactions, 4,4-dimethyl-2-imidazolidinethione (T3) yields 65% product with 1.5:1 diastereomeric ratio, while the butyl-substituted analogue may exhibit altered regioselectivity due to steric effects .
- Biological Activity : 1-Butylbenzimidazole-4,7-dione (a benzimidazole analogue) shows weak binding to Purine Nucleoside Phosphorylase (Ki = 550,000 nM), suggesting that alkyl chain length and heteroatom positioning critically influence bioactivity .
Q & A
Q. What are the optimal synthetic conditions for preparing 1-Butyl-4,4-dimethyl-2-imidazolidinethione?
The synthesis of this compound can be adapted from methods used for structurally analogous imidazolidinethiones. For example, the isopropyl derivative (1-isopropyl-4,4-dimethyl-2-imidazolidinethione) is synthesized via condensation of a 1,2-diamine with carbon disulfide under reflux in a 1:1 ethanol/water solvent system, followed by cyclization at 110°C. Key steps include:
- Reagent ratios : 1.1 equivalents of CS₂ to diamine to ensure complete conversion .
- Solvent system : Ethanol-water mixture to balance solubility and reaction efficiency.
- Purification : Cold acetone washes to remove unreacted starting materials . For the butyl variant, substituting isopropylamine with butylamine in the diamine precursor (e.g., 2-amino-1-butylamino-2-methylpropane) is critical. Reaction optimization (e.g., adjusting reflux time) may be necessary due to steric effects of the bulkier butyl group.
Q. How can spectroscopic data (NMR, IR, MS) confirm the structure of this compound?
Key spectral features for validation include:
- ¹H NMR : Signals for the butyl group (δ ~0.9–1.4 ppm for CH₃ and CH₂), geminal dimethyl groups (δ ~1.3 ppm, singlet), and NH protons (δ ~6.8 ppm, broad). Compare with the isopropyl analog, which shows a septet at δ 4.8 ppm for NCH(CH₃)₂ .
- IR : Strong absorption at ~3200 cm⁻¹ (N–H stretch) and 1450–1510 cm⁻¹ (C=S and ring vibrations) .
- Mass Spec : Molecular ion peak (M⁺) and fragmentation patterns (e.g., loss of butyl or methyl groups) should align with the molecular formula C₉H₁₈N₂S.
Advanced Research Questions
Q. What role does this compound play in catalytic systems, such as zirconocene-mediated reactions?
The compound’s thione moiety can act as a ligand in transition metal catalysis. In photoredox systems, it may participate in electron transfer processes. For instance, 4,4-dimethyl-2-imidazolidinethione (a close analog) was used with Cp₂Zr(OTf)₂·THF and Ir(4-MeOppy)₃ to enable reductive epoxide ring-opening, suggesting its potential in modulating redox-active metal centers . Key variables to explore:
- Catalyst loading : 5–10 mol% zirconocene.
- Reaction selectivity : Adjusting the thione’s steric profile (e.g., butyl vs. isopropyl) may influence regioselectivity.
Q. How can researchers resolve contradictions in synthetic yields when scaling up this compound production?
Discrepancies often arise from:
- Incomplete cyclization : Prolonged reflux times (beyond 1–2 hours) may degrade intermediates. Monitor reaction progress via TLC or in-situ IR.
- Solvent purity : Trace water in ethanol can inhibit cyclization. Use anhydrous solvents or molecular sieves.
- Byproduct formation : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (cold acetone) improves purity .
Q. What advanced analytical methods are recommended for characterizing impurities in this compound?
- High-resolution MS (HRMS) : Confirms molecular formula and detects trace impurities (e.g., oxidation byproducts).
- ²D NMR (COSY, HSQC) : Resolves overlapping signals, particularly in the aliphatic region.
- X-ray crystallography : Provides definitive structural confirmation if crystals are obtainable (e.g., via slow evaporation from dichloromethane) .
Methodological Guidance
Q. How can researchers stay updated on emerging applications of this compound?
- Literature databases : Use SciFinder, Reaxys, and PubMed with keywords like “imidazolidinethione catalysis” or “thione ligands.”
- Patent searches : Explore Espacenet and USPTO for synthetic or catalytic applications.
- Collaboration : Engage with experts in organocatalysis or coordination chemistry for unpublished insights .
Q. What computational tools aid in predicting the reactivity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
